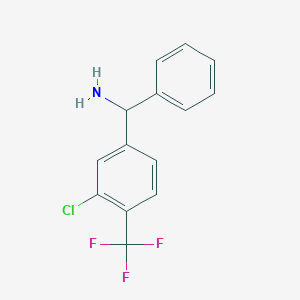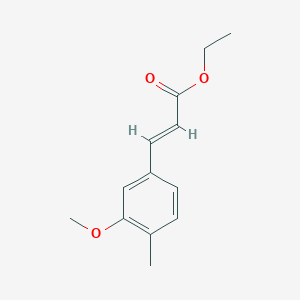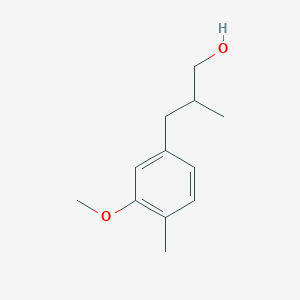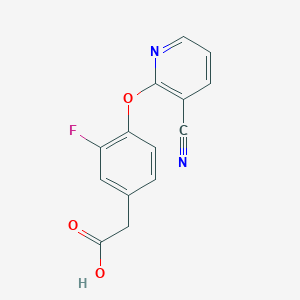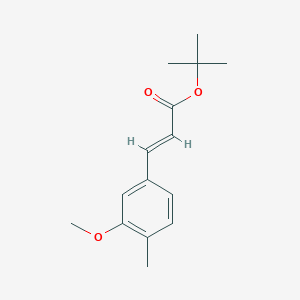
(E)-tert-butyl 3-(3-methoxy-4-methylphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-tert-butyl 3-(3-methoxy-4-methylphenyl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a methylphenyl group attached to an acrylate moiety, which gives it unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(3-methoxy-4-methylphenyl)acrylate typically involves the esterification of (E)-3-(3-methoxy-4-methylphenyl)acrylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-tert-butyl 3-(3-methoxy-4-methylphenyl)acrylate can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The acrylate moiety can be reduced to form the corresponding alkane derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxy-4-methylphenyl)acrylate.
Reduction: Formation of tert-butyl 3-(3-methoxy-4-methylphenyl)propanoate.
Substitution: Formation of tert-butyl 3-(3-chloro-4-methylphenyl)acrylate or tert-butyl 3-(3-amino-4-methylphenyl)acrylate.
Aplicaciones Científicas De Investigación
(E)-tert-butyl 3-(3-methoxy-4-methylphenyl)acrylate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as flexibility, durability, and resistance to environmental factors.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable and biocompatible polymers.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mecanismo De Acción
The mechanism of action of (E)-tert-butyl 3-(3-methoxy-4-methylphenyl)acrylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its potential anticancer activity could be attributed to its ability to inhibit specific enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(4-methoxyphenyl)acrylate
- tert-Butyl 3-(3-methoxyphenyl)acrylate
- tert-Butyl 3-(4-methylphenyl)acrylate
Uniqueness
(E)-tert-butyl 3-(3-methoxy-4-methylphenyl)acrylate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
tert-butyl (E)-3-(3-methoxy-4-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11-6-7-12(10-13(11)17-5)8-9-14(16)18-15(2,3)4/h6-10H,1-5H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMGNROLNXLAJT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)OC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid methylamide](/img/structure/B8155021.png)
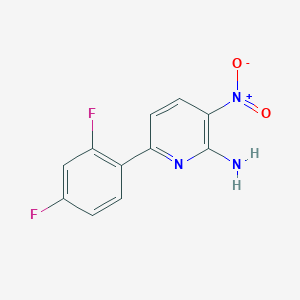
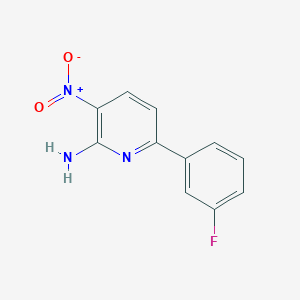
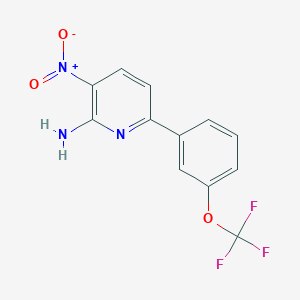
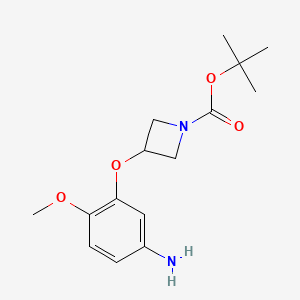

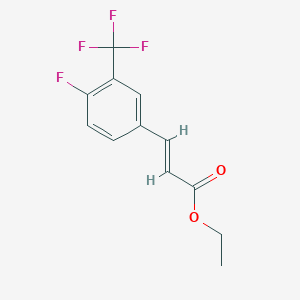
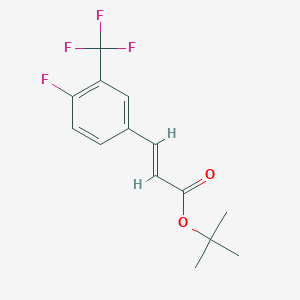
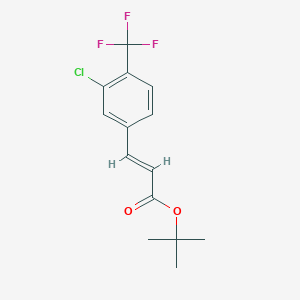
![1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B8155082.png)
